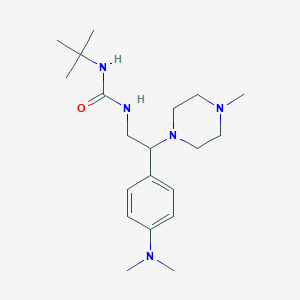
1-(Tert-butyl)-3-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Tert-butyl)-3-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C20H35N5O and its molecular weight is 361.534. The purity is usually 95%.
BenchChem offers high-quality 1-(Tert-butyl)-3-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Tert-butyl)-3-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Pathways and Chemical Properties
The compound 1-(Tert-butyl)-3-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)urea, due to its complex structure, is likely to be involved in specialized synthetic pathways and chemical studies. For example, research into directed lithiation of similar urea compounds has shown the potential for creating various substituted products through reactions with electrophiles, highlighting the compound's versatility in synthetic chemistry (Smith et al., 2013). Additionally, studies on the synthesis and pharmacological evaluation of related ureas reveal the potential for developing novel therapeutic agents with antiarrhythmic and hypotensive activities (Chalina et al., 1998).
Molecular Devices and Complexation Studies
Research on cyclodextrin complexation and the self-assembly of molecular devices using similar stilbene compounds suggests applications in designing molecular switches and devices. These studies indicate that specific structural modifications can significantly affect the properties and functions of molecular assemblies, offering insights into the development of novel materials and nanotechnology applications (Lock et al., 2004).
Green Chemistry and Safer Reagents
The synthesis of ureas traditionally involves hazardous reagents, but recent advances focus on using safer alternatives and environmentally friendly processes. This approach aligns with the principles of green chemistry, aiming to minimize the environmental impact of chemical manufacturing. The research into phosgene substitutes for urea synthesis exemplifies efforts to develop safer and more sustainable chemical processes (Bigi et al., 2000).
Pharmaceutical Research and Development
Ureas, including those structurally related to 1-(Tert-butyl)-3-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)urea, are explored for their therapeutic potential in various pharmacological domains. Studies on the synthesis and evaluation of ureas for antiarrhythmic and hypotensive activities highlight the ongoing research into developing new drugs based on urea derivatives. Such research contributes to expanding the arsenal of therapeutic agents available for treating cardiovascular diseases (Chalina et al., 1998).
properties
IUPAC Name |
1-tert-butyl-3-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35N5O/c1-20(2,3)22-19(26)21-15-18(25-13-11-24(6)12-14-25)16-7-9-17(10-8-16)23(4)5/h7-10,18H,11-15H2,1-6H3,(H2,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOKOONJAFZDFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butyl)-3-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![({1-Methyl-2-[(5-methylisoxazol-3-yl)amino]-2-oxoethyl}thio)acetic acid](/img/structure/B2721033.png)


![(E)-6-(tert-butyl)-8-((4-hydroxy-3-methoxybenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2721036.png)
![N-(benzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2721037.png)
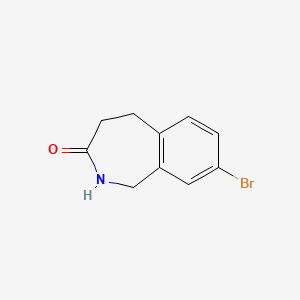

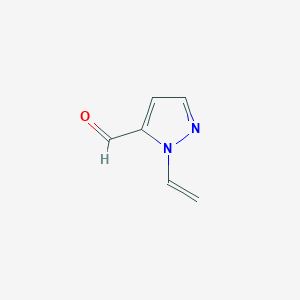

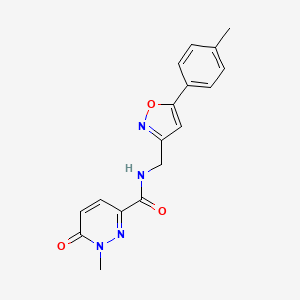
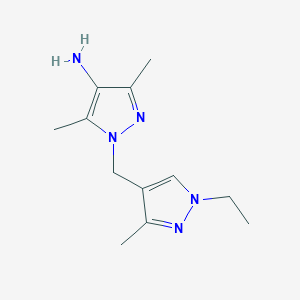
![2-[2-(2-Hydroxyethyl)-1-benzothiophen-3-yl]ethanol](/img/structure/B2721048.png)
![N-(1-cyanopropyl)-3-methyl-6-(5-methylthiophen-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2721049.png)
